molecular formula C17H19N3O B2768277 2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034355-64-9

2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2768277
CAS No.: 2034355-64-9
M. Wt: 281.359
InChI Key: FZAMIVZMOHTFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a dihydropyrazolo[1,5-a]pyrazine core, and an o-tolyl group. Its distinct chemical framework makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Preparation Methods

The synthesis of 2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves multiple steps, typically starting with the formation of the dihydropyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The cyclopropyl and o-tolyl groups are then introduced through subsequent reactions, such as alkylation or acylation, under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate these transformations.

    Major Products:

Scientific Research Applications

2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine include other dihydropyrazolo[1,5-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific investigations.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-4-2-3-5-15(12)17(21)19-8-9-20-14(11-19)10-16(18-20)13-6-7-13/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAMIVZMOHTFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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